molecular formula C10H14BrNO B587526 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 CAS No. 1794787-00-0

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6

Cat. No.: B587526
CAS No.: 1794787-00-0
M. Wt: 250.169
InChI Key: MOVOYJFCKMYLHQ-WFGJKAKNSA-N
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Description

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 is an organic compound with the chemical formula C10H14BrNO. It is a deuterated derivative of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, where the hydrogen atoms are replaced by deuterium. This compound is commonly used as a reagent and intermediate in organic synthesis reactions .

Preparation Methods

The preparation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 typically involves the following steps:

Chemical Reactions Analysis

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing molecular pathways and studying reaction mechanisms .

Biological Activity

2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6, also known as 2-(4-Bromophenoxy)-N,N-dideuterodimethylamine, is a deuterated compound primarily recognized for its role as an intermediate in the synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment. This article delves into the biological activity of this compound, emphasizing its pharmacokinetic properties, metabolic pathways, and potential applications in scientific research.

The compound's structure features a bromophenoxy group attached to a dimethylamine moiety, with the "-d6" suffix indicating the presence of six deuterium atoms. This isotopic labeling enhances the compound's utility in biological studies by allowing researchers to trace its metabolic fate more accurately.

Synthesis Overview:

  • Starting Materials: Typically synthesized from 4-bromophenol and N,N-dimethylethylenediamine.
  • Key Reaction Steps:
    • Formation of the bromophenoxy linkage.
    • Introduction of deuterium via exchange reactions or specific synthesis techniques.

Metabolic Pathways

Research indicates that this compound serves as a valuable tool for studying the metabolic pathways of Tamoxifen. The deuterated form allows for enhanced tracking within biological systems, providing insights into:

  • Absorption and Distribution: Understanding how the drug is absorbed into systemic circulation.
  • Metabolism: Identifying metabolic products and pathways using techniques such as mass spectrometry.
  • Excretion: Tracing how the compound is eliminated from the body.

Pharmacokinetics

The pharmacokinetic profile of this compound is closely related to that of Tamoxifen. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh
Half-lifeVaries (dependent on formulation)
Volume of distributionExtensive
ClearanceModerate

These parameters are crucial for optimizing dosing regimens in therapeutic settings.

Biological Mechanisms

While this compound itself may not exhibit significant biological activity independently, it plays a critical role in understanding the mechanisms by which Tamoxifen operates. Tamoxifen acts by:

  • Binding to Estrogen Receptors: Modulating estrogen activity in target tissues.
  • Influencing Gene Expression: Affecting transcriptional activity associated with cancer cell proliferation.

Case Studies and Research Findings

  • Tamoxifen Metabolism Study:
    A study utilizing this compound demonstrated its effectiveness in tracing Tamoxifen metabolism in vivo. Researchers found that the labeled compound provided clear insights into the formation of active metabolites, which are essential for its therapeutic efficacy .
  • Interaction Studies:
    Investigations into drug-drug interactions involving Tamoxifen have highlighted how this compound can be used to assess binding affinities with various proteins involved in cancer pathways. These studies are vital for understanding potential adverse effects when combined with other treatments .
  • Pharmacokinetic Modeling:
    The incorporation of deuterated compounds like this compound into pharmacokinetic models has improved predictions regarding drug behavior in clinical settings, aiding in personalized medicine approaches .

Properties

IUPAC Name

2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVOYJFCKMYLHQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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